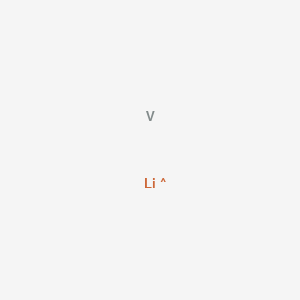

Lithium;vanadium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium vanadium compounds, such as lithium vanadium oxide (LiV3O8) and lithium vanadium phosphate (Li3V2(PO4)3), are of significant interest in the field of energy storage, particularly for their application in lithium-ion batteries. These compounds are known for their high capacity, abundant reserves, and low cost, making them ideal candidates for next-generation electrode materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lithium vanadium compounds can be synthesized through various methods, including sol-gel, hydrothermal/solvothermal synthesis, electrospinning, chemical vapor deposition (CVD), and physical vapor deposition (PVD) . For example, lithium vanadium phosphate can be prepared by grinding raw materials such as lithium carbonate, vanadium pentoxide, and ammonium dihydrogen phosphate, followed by calcination .

Industrial Production Methods

In industrial settings, the production of lithium vanadium compounds often involves high-temperature solid-state reactions. These methods ensure the formation of pure and well-crystallized compounds, which are essential for their performance in battery applications .

Análisis De Reacciones Químicas

Types of Reactions

Lithium vanadium compounds undergo various types of chemical reactions, including oxidation, reduction, and intercalation/deintercalation reactions. These reactions are crucial for their function as electrode materials in lithium-ion batteries .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of lithium vanadium compounds include lithium salts, vanadium oxides, and phosphates. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired phase and purity .

Major Products Formed

The major products formed from these reactions include various lithium vanadium oxides and phosphates, which exhibit different electrochemical properties depending on their composition and structure .

Aplicaciones Científicas De Investigación

Lithium vanadium compounds have a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of lithium vanadium compounds in lithium-ion batteries involves the intercalation and deintercalation of lithium ions within the vanadium oxide or phosphate structure. This process is facilitated by the layered or open framework of these compounds, which allows for easy ion movement . The molecular targets and pathways involved include the redox reactions of vanadium ions and the structural changes in the electrode material during cycling .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include lithium cobalt oxide (LiCoO2), lithium iron phosphate (LiFePO4), and lithium manganese oxide (LiMn2O4) .

Comparison

Lithium Cobalt Oxide: Known for its high energy density but suffers from safety issues and high cost.

Lithium Iron Phosphate: Offers excellent thermal stability and long cycle life but has lower energy density compared to lithium vanadium compounds.

Lithium Manganese Oxide: Provides a good balance between cost, safety, and performance but has lower capacity than lithium vanadium compounds.

Lithium vanadium compounds stand out due to their high capacity, abundant reserves, and relatively low cost, making them promising candidates for next-generation energy storage solutions .

Propiedades

Número CAS |

175030-71-4 |

|---|---|

Fórmula molecular |

LiV |

Peso molecular |

57.9 g/mol |

Nombre IUPAC |

lithium;vanadium |

InChI |

InChI=1S/Li.V |

Clave InChI |

DMEJJWCBIYKVSB-UHFFFAOYSA-N |

SMILES canónico |

[Li].[V] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)

![5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione](/img/structure/B12563075.png)

![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)

![2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12563095.png)

![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)

![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B12563123.png)